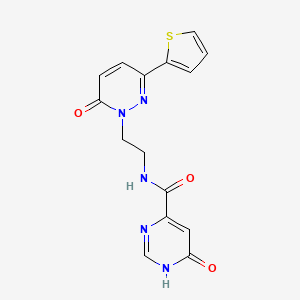![molecular formula C13H10N4O5S2 B2992740 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 476323-79-2](/img/structure/B2992740.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a pyrrolidinyl group, a nitrothiophenyl group, and a thiazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrolidinyl Group: This step involves the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidinyl ring.
Introduction of the Nitrothiophenyl Group: This can be achieved through nitration of thiophene, followed by coupling with the appropriate thiazole derivative.
Formation of the Thiazolyl Group: This step involves the cyclization of a thioamide with a haloketone to form the thiazole ring.
Coupling Reactions: The final step involves coupling the pyrrolidinyl group with the nitrothiophenyl-thiazolyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Introduction of various functional groups depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is largely dependent on its interaction with biological targets. The nitro group can participate in redox reactions, while the thiazole and pyrrolidinyl groups can interact with various enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
- 4-pentynoic acid succinimidyl ester
- 2,5-dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Uniqueness
Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the nitrothiophenyl and thiazolyl groups. This combination provides distinct electronic and steric properties, making it a valuable compound for specific applications in drug design and material science.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S2/c18-10(4-16-11(19)1-2-12(16)20)15-13-14-8(6-24-13)9-3-7(5-23-9)17(21)22/h3,5-6H,1-2,4H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMRDDGWWFAXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)
![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)
![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992664.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2992666.png)
![3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2992673.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)
![benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992676.png)
![5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2992677.png)

![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)

